REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6].[O-]CC.[Na+].Cl[C:15]1[CH:20]=[CH:19][N:18]=[C:17]([C:21]([NH2:23])=[O:22])[CH:16]=1.OC1C=C(C=CC=1)C=O>CN(C=O)C>[OH:6][CH2:5][C:4]1[CH:3]=[C:2]([CH:9]=[CH:8][CH:7]=1)[O:1][C:15]1[CH:20]=[CH:19][N:18]=[C:17]([C:21]([NH2:23])=[O:22])[CH:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
7.93 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(CO)C=CC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5.22 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1)C(=O)N
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred with exclusion of moisture for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at 138° C. for 70 hours
|
Duration
|
70 h
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at 138° C. for 12 h
|
Duration
|
12 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous phases are re-extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
are concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel using a toluene/ethyl acetate gradient
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
OCC=1C=C(OC2=CC(=NC=C2)C(=O)N)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |